2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Malaria PfThrRS Enzyme Inhibition

PfThrRS-IN-1 (compound 11) is a fragment-derived inhibitor of Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS) with an IC50 of 0.1 µM. Its well-characterized potency and selectivity profile (HcThrRS KD 49 nM) make it an essential reference standard for assay development, counter-screening, and SAR studies. Unlike untested analogs, its defined target engagement enables reliable dose-response normalization. Ideal for antimalarial research, co-crystallization studies, and focused library synthesis.

Molecular Formula C15H16N6O4S2
Molecular Weight 408.45
CAS No. 1105224-88-1
Cat. No. B2530025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS1105224-88-1
Molecular FormulaC15H16N6O4S2
Molecular Weight408.45
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H16N6O4S2/c16-12(22)9-26-15-18-17-14(27-15)20-7-5-19(6-8-20)13(23)10-3-1-2-4-11(10)21(24)25/h1-4H,5-9H2,(H2,16,22)
InChIKeyYGJXBWDGVQVETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105224-88-1): Compound Identity and Core Scaffold


2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105224-88-1, molecular formula C15H16N6O4S2, molecular weight 408.45 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. It is also designated as PfThrRS-IN-1 (compound 11) and has been characterized as a fragment-derived inhibitor of Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS). [1] The compound features a 2-nitrobenzoyl-piperazine moiety linked to a 1,3,4-thiadiazole core via a thioacetamide bridge, a structural architecture designed to occupy the O-acyl phosphate and ribose subsites of the PfThrRS aminoacylation intermediate binding pocket. [2]

Why Generic Substitution Fails for 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 1105224-88-1)


Within the 1,3,4-thiadiazole chemical space, small structural modifications profoundly alter target engagement and selectivity. The 2-nitrobenzoyl substituent on the piperazine ring of this compound is critical for its interaction with the ribose-binding subsite of PfThrRS, and replacement with other acyl groups (e.g., acetyl, methoxybenzoyl, naphthoyl, or isomeric nitrobenzoyl variants) yields analogs with either drastically reduced potency or uncharacterized selectivity profiles. [1] Furthermore, the thioacetamide linker connecting the thiadiazole core to the terminal acetamide is a key pharmacophoric element; analogs that modify this linker or replace the terminal acetamide with substituted amides (e.g., N-methyl, N-phenyl, N-isoxazolyl) display divergent biological activities that cannot be extrapolated from the parent compound. Generic substitution without matched-pair analysis against the defined PfThrRS target therefore risks selecting a compound with untested efficacy and unknown selectivity relative to the human cytosolic ThrRS enzyme.

Quantitative Differentiation Evidence for 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (PfThrRS-IN-1)


PfThrRS Inhibitory Potency: Compound 11 vs. Fragments 9a and 9k

Compound 11 (target) demonstrates nanomolar inhibition of recombinant PfThrRS, a >1,000-fold improvement over the precursor fragments 9a and 9k, which showed only micromolar inhibition at 100 µM screening concentration. [1] This potency gain results from linking the fragment with an aminopyrimidine bioisostere of adenine, a medicinal chemistry strategy that transforms a weak fragment hit into a potent lead-like inhibitor. The IC50 of compound 11 against PfThrRS is 0.1 µM. [2]

Malaria PfThrRS Enzyme Inhibition

Selectivity Profile vs. Human Cytosolic ThrRS: Compound 11 vs. Compound 10a and 10b

Compound 11 binds human cytosolic ThrRS (HcThrRS) with a dissociation constant (KD) of 49 nM, compared to 115 nM for compound 10a and 126 nM for compound 10b. [1] While all three compounds exhibit tight binding to the human enzyme, compound 11 shows approximately 2.3-fold tighter binding than 10a and 2.6-fold tighter binding than 10b. This indicates that the selectivity-inducing structural features have not yet been fully optimized; compound 11 serves as a critical probe for identifying selectivity determinants between parasitic and human ThrRS enzymes.

Selectivity Human ThrRS Drug Safety

Structural Differentiation: Benzothiazolesulfonamide vs. Sulfamate Warhead in Compound 11

Compound 11 incorporates a benzothiazolesulfonamide warhead that forms an additional hydrogen bond with Arg651 in the PfThrRS active site, an interaction absent in the sulfamate-based compounds 10a and 10b. [1] The more rigid sulfonamide moiety in compound 11, compared to the flexible sulfamate in 10b, reduces the entropic penalty upon binding, directly contributing to the improved potency. [2] These structural features are unique to compound 11 within this series and cannot be achieved by procurement of compounds 10a, 10b, or other thiadiazole analogs lacking the benzothiazolesulfonamide group.

Structure-Activity Relationship Binding Mode Ligand Efficiency

Physicochemical and Synthetic Accessibility Comparison with Borrelidin

Borrelidin, a natural product macrocyclic polyketide, is a known potent ThrRS inhibitor but suffers from complex total synthesis, high molecular weight (~490 g/mol), and limited derivatization potential. [1] Compound 11 (MW 408.45 g/mol) has been explicitly noted as being synthetically more accessible and more suitable for derivatization than borrelidin and other known PfThrRS inhibitors. [2] The smaller molecular weight, defined modular structure (piperazine-thiadiazole-thioacetamide scaffold), and compatibility with parallel synthesis approaches make compound 11 a more practical lead for medicinal chemistry campaigns.

Drug-likeness Synthetic Tractability Lead Optimization

Recommended Application Scenarios for 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (PfThrRS-IN-1)


PfThrRS Enzymatic Assay Development and Validation

Compound 11, with its well-characterized IC50 of 0.1 µM against recombinant PfThrRS, serves as a reliable positive control for biochemical assay development. [1] Its defined potency allows dose-response normalization across assay batches, and its selectivity profile against HcThrRS (KD = 49 nM) provides a benchmark for counter-screening assays to evaluate new inhibitor series for parasitic selectivity.

Fragment-to-Lead Medicinal Chemistry Optimization

The fragment-linking strategy that produced compound 11 from fragments 9a/9k demonstrates a validated synthetic route amenable to parallel chemistry. [1] Researchers can systematically modify the piperazine N-acyl group, the thioacetamide linker, or the aminopyrimidine moiety to generate focused analog libraries, using compound 11 as the potency and selectivity reference standard.

Selectivity Determinant Probing via Structural Biology

The identified Arg651 hydrogen bond and the benzothiazolesulfonamide rigidity in compound 11 provide specific structural hypotheses for selectivity engineering. [1] Procurement of compound 11 enables co-crystallization or cryo-EM studies with both PfThrRS and HcThrRS to visualize the molecular basis of the modest (2-fold) selectivity window, guiding rational design of more selective derivatives.

Antimalarial Lead Compound for In Vitro Parasite Growth Inhibition

As a validated PfThrRS inhibitor with nanomolar target engagement, compound 11 is suitable for evaluation in P. falciparum blood-stage growth inhibition assays (e.g., SYBR Green I or LDH-based assays). [1] Its antimalarial activity can be benchmarked against chloroquine-sensitive (PfNF54) and chloroquine-resistant (PfW2) strains to establish baseline efficacy and resistance profiles.

Quote Request

Request a Quote for 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.